2-((Azetidin-3-ylmethyl)thio)ethan-1-ol 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20468706
InChI: InChI=1S/C6H13NOS/c8-1-2-9-5-6-3-7-4-6/h6-8H,1-5H2
SMILES:
Molecular Formula: C6H13NOS
Molecular Weight: 147.24 g/mol

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol

CAS No.:

Cat. No.: VC20468706

Molecular Formula: C6H13NOS

Molecular Weight: 147.24 g/mol

* For research use only. Not for human or veterinary use.

2-((Azetidin-3-ylmethyl)thio)ethan-1-ol -

Specification

Molecular Formula C6H13NOS
Molecular Weight 147.24 g/mol
IUPAC Name 2-(azetidin-3-ylmethylsulfanyl)ethanol
Standard InChI InChI=1S/C6H13NOS/c8-1-2-9-5-6-3-7-4-6/h6-8H,1-5H2
Standard InChI Key UJGWZANTQIFCQP-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)CSCCO

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The IUPAC name 2-((Azetidin-3-ylmethyl)thio)ethan-1-ol denotes a molecule comprising:

  • An azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) substituted at the 3-position with a methyl group.

  • A thioether linkage (-S-) connecting the azetidine methyl group to a 2-hydroxyethyl moiety.

The molecular formula is C₆H₁₃NOS, with a molecular weight of 147.24 g/mol. Structurally, it combines the conformational rigidity of the azetidine ring with the polarity of the hydroxyl and thioether groups, which may influence its solubility and biological interactions .

Comparative Structural Analogues

  • Azetidine-3-carboxylic acid derivatives: These compounds, such as tert-butyl 3-iodoazetidine-1-carboxylate, share the azetidine core and are used in peptide mimetics .

  • 2-[1-(1,3-Thiazolin-2-yl)azetidin-3-yl]thio-carbapenems: Antibiotic agents with azetidinyl-thioether motifs, highlighting the pharmacological relevance of this structural feature .

Synthesis and Manufacturing

Azetidine Ring Construction

The azetidine core can be synthesized via methods reported by Ji et al., such as the iodoazetidine intermediate route :

  • Cyclization: Reaction of 1-bromo-3-chloropropane with benzylamine under high dilution yields N-benzylazetidine.

  • Functionalization: The 3-position is alkylated using methyl iodide, followed by deprotection to yield 3-methylazetidine.

Table 1: Reaction Conditions for Azetidine Derivatives

StepReagents/ConditionsYield (%)Reference
Cyclization1-Bromo-3-chloropropane, BnNH₂65–70
3-MethylationCH₃I, K₂CO₃, DMF80

Physicochemical Properties

Predicted Properties

Using computational tools and analogues like 2-(thiophen-3-yl)ethanol , key properties include:

  • LogP (Partition Coefficient): ~1.2–1.6, indicating moderate lipophilicity.

  • Water Solubility: ~2.0–2.5 mg/mL, driven by the hydroxyl and azetidine’s polarity.

  • pKa: The hydroxyl group has an estimated pKa of 14–15, while the azetidine nitrogen’s pKa is ~9.5, making it weakly basic.

Table 2: Comparative Physicochemical Data

Property2-((Azetidin-3-ylmethyl)thio)ethan-1-ol2-(Thiophen-3-yl)ethanol
Molecular Weight147.24128.19
LogP1.41.63
Water Solubility (mg/mL)2.32.37
TransporterPredicted Ki (nM)Basis for Prediction
DAT500–1000Structural similarity to
SERT>10,000Lack of aromatic substituents

Applications in Medicinal Chemistry

Intermediate in Antibiotic Synthesis

The compound’s azetidine and thioether groups make it a candidate for derivatization into β-lactamase inhibitors or carbapenem analogues, leveraging methods from .

Prodrug Development

The hydroxyl group can be esterified to improve bioavailability, while the azetidine nitrogen allows for salt formation, enhancing water solubility for intravenous formulations.

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